

Delafloxacin metabolism and excretion pathways in humans

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Compound of Interest

Compound Name: Delafloxacin

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An In-Depth Technical Guide to **Delafloxacin** Metabolism and Excretion in Humans

Executive Summary

Delafloxacin, a novel anionic fluoroquinolone, demonstrates a distinct metabolic and excretion profile characterized by limited metabolism and dual routes of elimination. The primary metabolic pathway is Phase II glucuronidation, with oxidative metabolism representing a negligible fraction. Excretion occurs through both renal and fecal pathways, with the relative contribution depending on the route of administration. This document provides a comprehensive overview of the metabolism and excretion of **delafloxacin** in humans, summarizing quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the core pathways.

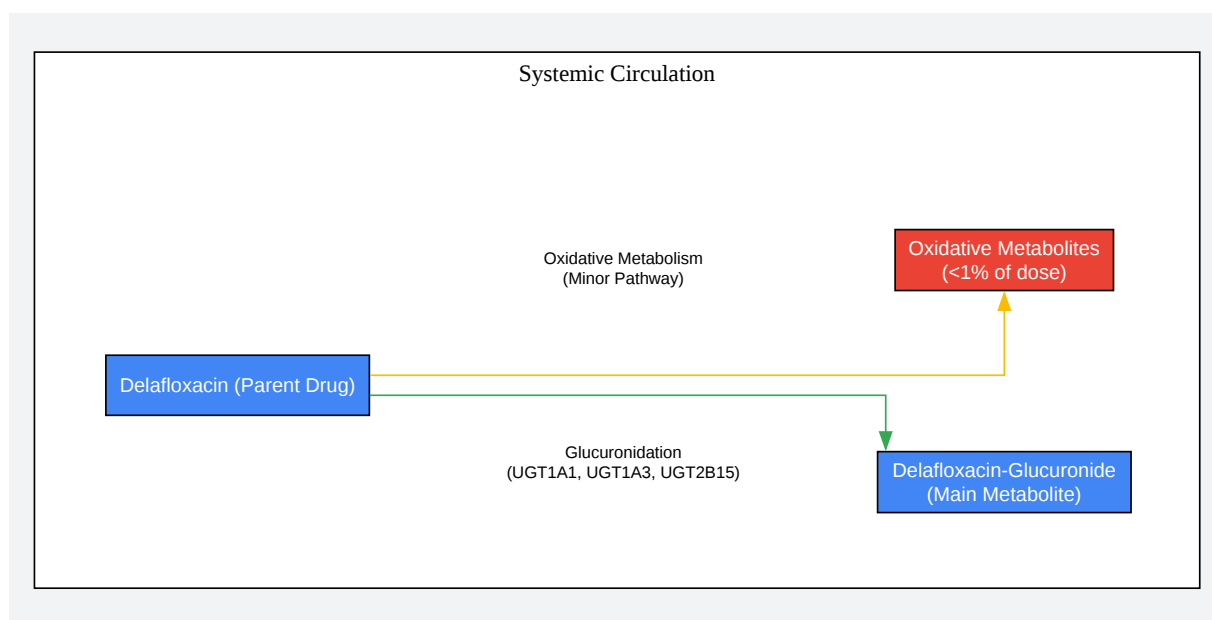
Metabolism of Delafloxacin

The metabolism of **delafloxacin** in humans is moderate, with a significant portion of the drug excreted unchanged. The principal metabolic transformation is glucuronidation, a Phase II conjugation reaction.

- **Primary Pathway: Glucuronidation:** **Delafloxacin** is primarily metabolized via glucuronidation to form a direct glucuronide conjugate, which is the main circulating metabolite.^{[1][2][3]} This process is mainly facilitated by the UGT1A1, UGT1A3, and UGT2B15 enzymes.^[4] This glucuronide metabolite is eliminated exclusively in the urine.^{[1][3]}

- **Minor Pathway: Oxidative Metabolism:** Oxidative metabolism is a very minor route for **delafloxacin**, accounting for approximately 1% or less of an administered dose.[4][5] This limited involvement of cytochrome P450 (CYP) enzymes suggests a low potential for drug-drug interactions related to this pathway.[5][6]

In plasma, the predominant circulating components are the unchanged parent drug and its glucuronide conjugate.[2][3] No other significant circulating metabolites have been identified.[4]



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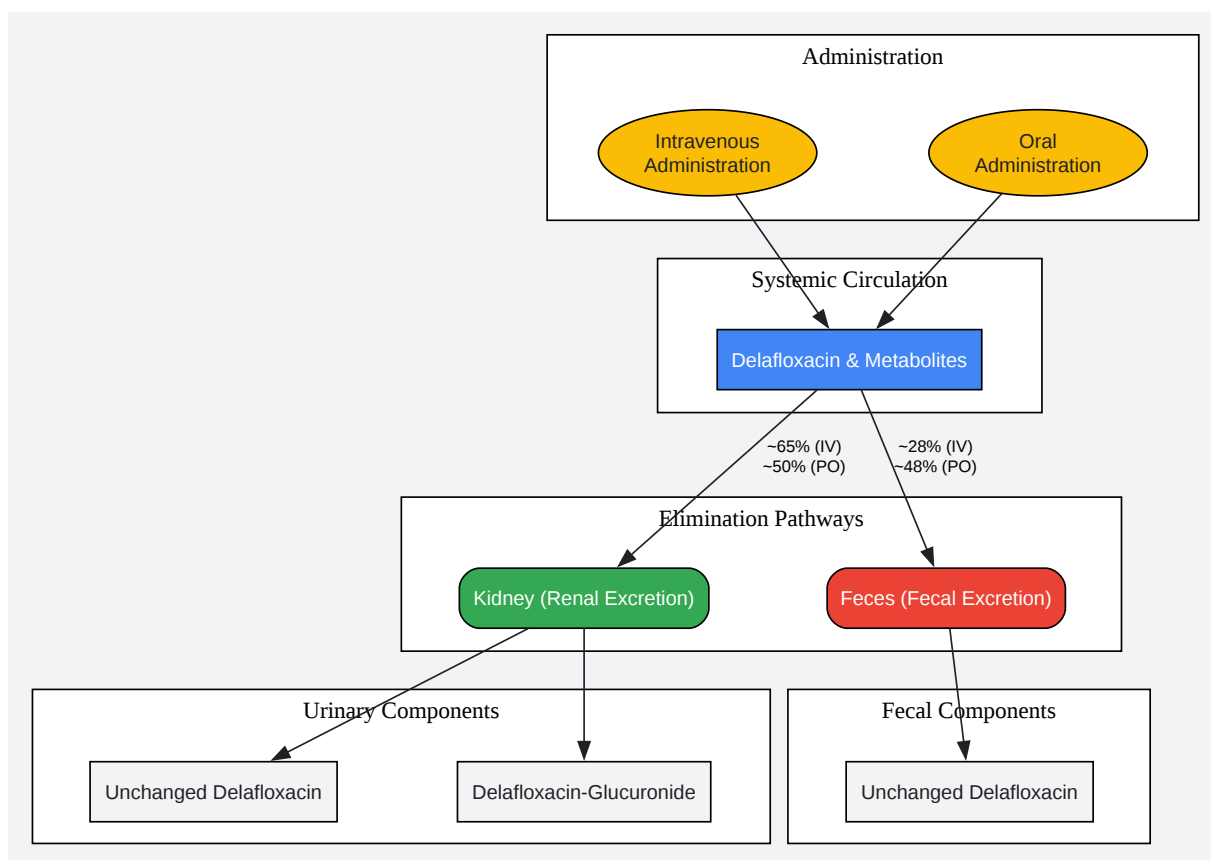
Caption: Primary metabolic pathways of **delafloxacin** in humans.

Excretion of Delafloxacin

Delafloxacin is eliminated from the body through both renal and fecal excretion. The total recovery of an administered radioactive dose is high, averaging around 94%.[2][3] The balance

between urinary and fecal excretion shifts depending on whether the drug is administered intravenously or orally.

- Intravenous (IV) Administration: Following a single 300 mg IV dose of [14C]-**delafloxacin**, approximately 65-66% of the total radioactive dose is recovered in the urine, while about 28-29% is recovered in the feces.[1][2][3] The material excreted in urine consists of both unchanged **delafloxacin** and its glucuronide metabolites.[7] Fecal excretion is comprised of the unchanged parent compound.[7][8]
- Oral (PO) Administration: After a single oral dose of radiolabeled **delafloxacin**, the excretion is more evenly split, with about 50% of the radioactivity excreted in the urine and 48% in the feces.[4][6][9]



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Caption: Excretion pathways of **delafloxacin** following IV and oral routes.

Quantitative Data Presentation

The quantitative aspects of **delafloxacin**'s metabolism and excretion are summarized in the tables below.

Table 1: Mass Balance and Excretion Routes of **Delafloxacin**

Parameter	Intravenous Administration	Oral Administration	Source
Total Recovery (% of Dose)	94.17%	Not directly reported in mass balance studies	[3]
Urinary Excretion (% of Dose)	65.7%	50%	[1][3][4]
Fecal Excretion (% of Dose)	28.5%	48%	[1][3][4]
Unchanged Drug in Urine (% of Recovered Dose)	41.2%	Not specified	[1][10]
Glucuronide Metabolite in Urine (% of Recovered Dose)	20.4%	Not specified	[1][10]

| Unchanged Drug in Feces (% of Recovered Dose) | 28.5% | Not specified, but only unchanged drug found |[1][6] |

Table 2: Key Pharmacokinetic Parameters of **Delafloxacin**

Parameter	Intravenous (300 mg)	Oral (450 mg)	Source
Cmax (µg/mL)	8.98 (single dose)	Not specified	[2][3]
AUC _{0-∞} (µg·h/mL)	21.31 (single dose)	22.7 (single dose)	[2][3][9]
T _{1/2} (Half-life, hours)	2.35 - 3.7 (single dose)	4.2 - 8.5 (multiple doses)	[1][5]
V _d (Volume of Distribution, L)	30 - 48	Not applicable	[4][8]
Plasma Protein Binding	~84%	~84%	[1][4][6]

| Absolute Bioavailability | Not applicable | ~59% [[4] |

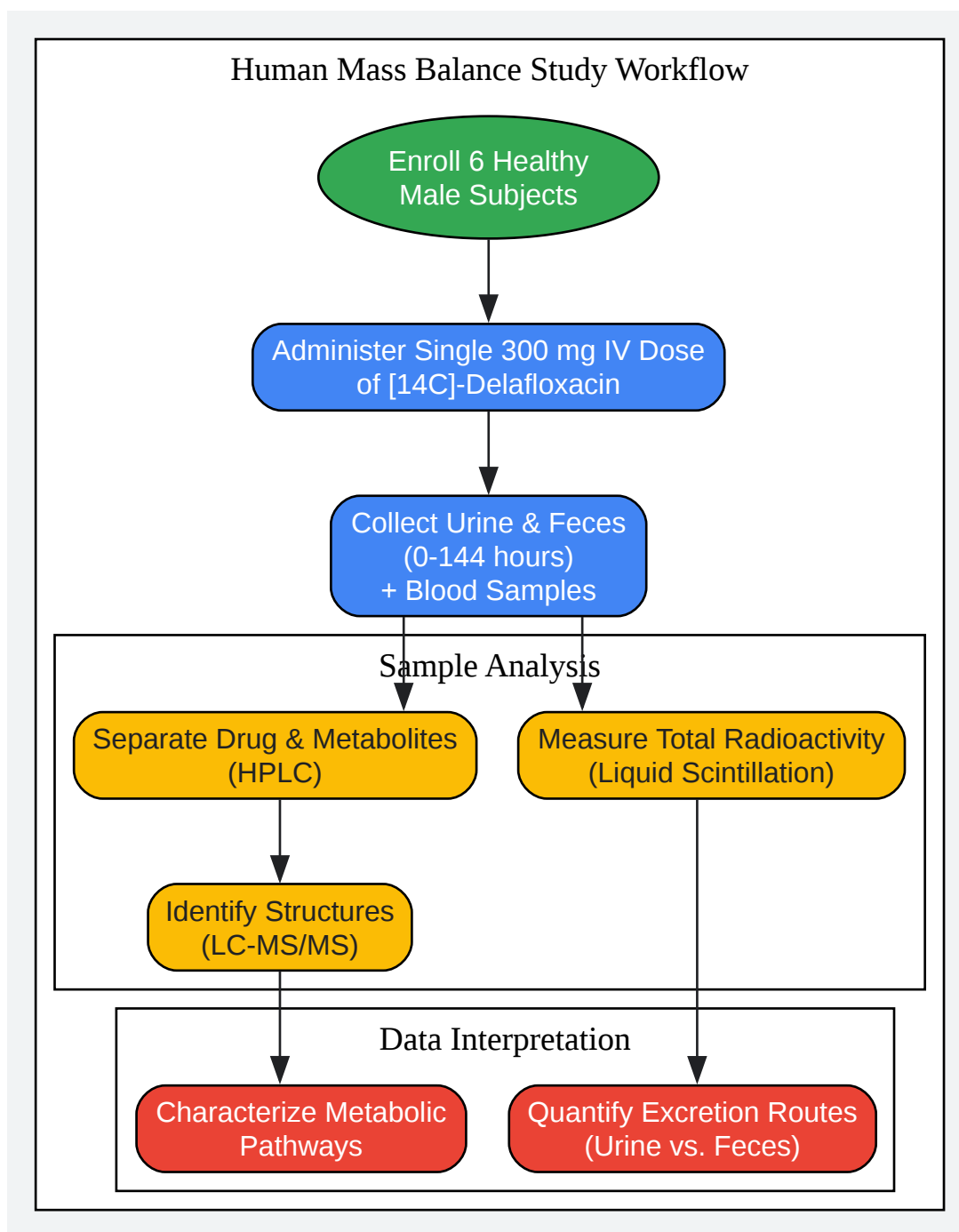
Experimental Protocols

The definitive data on **delafloxacin**'s metabolism and excretion were derived from a human mass balance study. The methodology for this pivotal experiment is outlined below.

Human Mass Balance Study Protocol

- Study Design: An open-label, single-center, Phase I clinical trial.[1]
- Subjects: Six healthy male volunteers.[1]
- Drug Administration: A single intravenous dose of 300 mg **delafloxacin** containing 100 µCi of [14C]-**delafloxacin** was administered as a 1-hour infusion.[2][3]
- Sample Collection:
 - Blood samples were collected at predefined time points to characterize the pharmacokinetic profile and identify circulating metabolites.
 - Urine and feces were collected from pre-dose through 144 hours (6 days) post-dose to determine the routes and rates of excretion.[1][3]

- Analytical Methods:
 - Total Radioactivity Measurement: Total radioactivity in plasma, urine, and fecal homogenates was measured using liquid scintillation counting to determine the overall recovery of the administered dose.
 - Metabolite Profiling and Identification: Plasma and urine samples were analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate **delafloxacin** from its metabolites.[2] The structural identification of the parent drug and metabolites was accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]



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Caption: Workflow for a human [14C] **delafloxacin** mass balance study.

Conclusion

The disposition of **delafloxacin** in humans is well-characterized. It undergoes limited Phase II metabolism, primarily forming a glucuronide conjugate, and is excreted as both unchanged

drug and this metabolite. Elimination occurs via both renal and fecal routes, providing a balanced clearance mechanism. This profile, particularly the minimal involvement of the CYP450 enzyme system, indicates a low propensity for clinically significant metabolic drug-drug interactions, which is a favorable characteristic for an antimicrobial agent used in diverse patient populations.

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